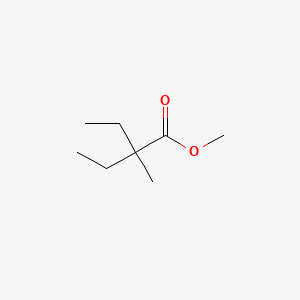
Methyl 2-ethyl-2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-ethyl-2-methylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from butanoic acid and is known for its fruity odor, which makes it a common additive in the flavor and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-ethyl-2-methyl-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-ethyl-2-methyl-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-ethyl-2-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and methanol.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
科学的研究の応用
Methyl 2-ethyl-2-methylbutanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industries due to its fruity odor.
作用機序
The mechanism of action of butanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with cellular membranes and enzymes. The ester can penetrate cell membranes and affect various biochemical pathways, leading to changes in cellular function. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell growth.
類似化合物との比較
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, 2-ethyl-, methyl ester
Uniqueness
Methyl 2-ethyl-2-methylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it particularly valuable in the flavor and fragrance industries, setting it apart from other similar esters.
特性
CAS番号 |
5296-70-8 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
methyl 2-ethyl-2-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(3,6-2)7(9)10-4/h5-6H2,1-4H3 |
InChIキー |
RUFXPLNQCKJCCF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)OC |
正規SMILES |
CCC(C)(CC)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














